![molecular formula C13H20N2O3 B12526162 3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol CAS No. 672307-28-7](/img/structure/B12526162.png)
3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol is a compound that features a piperazine ring substituted with a hydroxyphenyl group and a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol typically involves the reaction of 4-(4-hydroxyphenyl)piperazine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the nucleophilic attack of the piperazine nitrogen, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Tosyl chloride in pyridine for the formation of tosylates, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism by which 3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Similar structure but with a nitro group instead of a hydroxy group.
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethenone: Similar structure but with an ethenone moiety instead of a propane-1,2-diol moiety.
Uniqueness
3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol is unique due to the presence of both a hydroxyphenyl group and a propane-1,2-diol moiety, which can impart distinct chemical and biological properties. This combination of functional groups allows for versatile chemical modifications and potential interactions with various biological targets .
Properties
CAS No. |
672307-28-7 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-[4-(4-hydroxyphenyl)piperazin-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O3/c16-10-13(18)9-14-5-7-15(8-6-14)11-1-3-12(17)4-2-11/h1-4,13,16-18H,5-10H2 |
InChI Key |
RLVGXKMCSYUCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


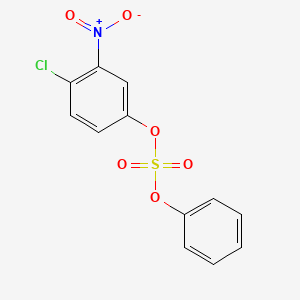
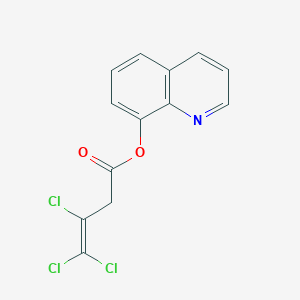

![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
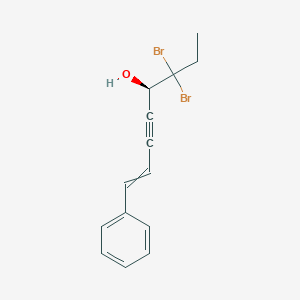
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)
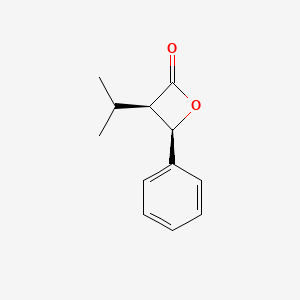

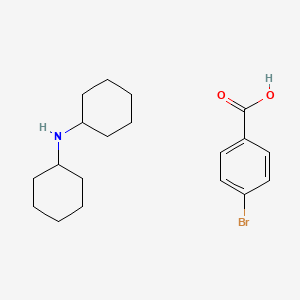
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide](/img/structure/B12526167.png)

